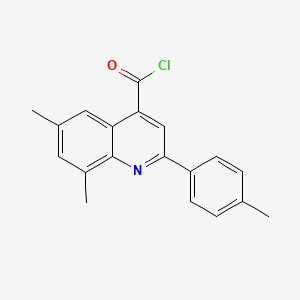

6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride

Description

Properties

IUPAC Name |

6,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO/c1-11-4-6-14(7-5-11)17-10-16(19(20)22)15-9-12(2)8-13(3)18(15)21-17/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKOCERBMUDFGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conversion of Quinoline-4-carboxylic Acid to Acid Chloride

The critical step in preparing 6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride is the transformation of the quinoline-4-carboxylic acid to the corresponding acid chloride. This is conventionally achieved by reacting the acid with halogenating agents such as:

- Thionyl chloride (SOCl2)

- Phosphorus trichloride (PCl3)

- Phosphorus oxychloride (POCl3)

Among these, phosphorus oxychloride is often preferred due to milder reaction conditions and cleaner reaction profiles.

Typical reaction conditions include:

- Use of chlorinated or aromatic solvents such as methylene dichloride, chloroform, carbon tetrachloride, or toluene.

- Reaction temperature maintained around 40–45°C.

- Stirring under anhydrous conditions to avoid hydrolysis of the acid chloride.

- Reaction time ranges from 1 to several hours depending on scale and purity requirements.

After completion, the reaction mixture is cooled, and the acid chloride is isolated by removal of solvents under reduced pressure or by extraction techniques.

Detailed Example from Related Patent Literature

While direct preparation details for this compound are scarce, a closely related process for halogenation of quinoline derivatives is described in patent WO2010122576A1, which outlines:

- Treatment of a quinoline carboxylic acid derivative with phosphorus oxychloride in a solvent mixture (e.g., methylene dichloride and toluene) at 40–45°C.

- After halogenation, the acid chloride intermediate is obtained, which can be further reacted or isolated.

- The process emphasizes temperature control and choice of solvent to maximize yield and purity.

Comparative Table of Halogenating Agents for Acid Chloride Formation

| Halogenating Agent | Reaction Temperature | Solvent Preference | Advantages | Disadvantages |

|---|---|---|---|---|

| Thionyl chloride (SOCl2) | 0–70°C | Chlorinated solvents (e.g., DCM) | Widely used, effective for many acids | Generates SO2 and HCl gases, requires careful handling |

| Phosphorus trichloride (PCl3) | 40–60°C | Aromatic solvents (e.g., toluene) | Less volatile than SOCl2 | Less reactive, may require longer reaction time |

| Phosphorus oxychloride (POCl3) | 40–45°C | Mixture of chlorinated and aromatic solvents | Mild conditions, cleaner reaction | More expensive, requires careful quenching |

Analytical and Research Findings

- The acid chloride formation is confirmed by spectroscopic methods such as IR spectroscopy, where the acid carbonyl stretch (~1700 cm⁻¹) shifts to the acid chloride carbonyl stretch (~1800 cm⁻¹).

- Purity and identity are further confirmed by NMR spectroscopy and mass spectrometry.

- Reaction yields typically range from 70% to 90%, depending on reaction scale and purification methods.

- The acid chloride is moisture sensitive and should be stored under inert atmosphere or used immediately in subsequent reactions.

Summary and Recommendations

The preparation of this compound involves:

- Synthesizing the quinoline-4-carboxylic acid precursor via condensation and cyclization methods.

- Conversion of the acid to the acid chloride using phosphorus oxychloride or other halogenating agents under controlled temperature and solvent conditions.

Careful control of reaction parameters and purification steps ensures high yield and purity of the acid chloride intermediate, which is pivotal for downstream chemical transformations in pharmaceutical and organic synthesis research.

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with different nucleophiles to form amides, esters, or other derivatives.

Oxidation and Reduction: The quinoline ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic or acidic conditions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce quinoline N-oxide .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of quinoline derivatives, including 6,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride, in exhibiting antimicrobial properties. Quinoline compounds are known for their ability to inhibit bacterial growth and have been explored for their effectiveness against various pathogens.

Case Study : A study conducted on quinoline derivatives demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The synthesized compounds were tested for their Minimum Inhibitory Concentration (MIC), revealing that modifications in the quinoline structure can enhance antimicrobial efficacy .

Antileishmanial Activity

Another significant application of this compound lies in its antileishmanial properties. Research has focused on synthesizing and characterizing quinoline derivatives to evaluate their activity against Leishmania donovani, the causative agent of visceral leishmaniasis.

Research Findings : In a study where various quinoline derivatives were tested, this compound showed promising results with an IC50 value indicating effective inhibition of L. donovani promastigotes at low concentrations . This suggests a potential pathway for developing new treatments for leishmaniasis.

Organic Light Emitting Diodes (OLEDs)

The compound has also been investigated for its potential use in organic light-emitting diodes (OLEDs). Its unique structural properties may contribute to enhanced light-emitting efficiency and stability in OLED applications.

Research Insights : Studies on similar quinoline derivatives have shown that they can serve as effective emitting materials due to their high photoluminescence quantum yields and thermal stability. The incorporation of such compounds into OLED devices could lead to advancements in display technology .

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of 6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring can intercalate with DNA, affecting its replication and transcription processes . Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Reactivity and Stability

- Electron-Donating Groups (e.g., Methyl): The 6,8-dimethyl and 4-methylphenyl groups in the target compound enhance electron density at the quinoline core, reducing electrophilicity at the carbonyl chloride compared to halogenated analogues (e.g., C2 or D8). This may slow hydrolysis but improve stability during storage ().

- Electron-Withdrawing Groups (e.g., Br, Cl) : Halogenated derivatives (C2, D8) exhibit higher reactivity in nucleophilic substitutions due to increased electrophilicity, making them suitable for rapid acylations ().

Biological Activity

6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride is a quinoline derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly in the fields of antimicrobial and anticancer research. The following sections will discuss its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 320.80 g/mol. The compound features a quinoline ring system substituted with two methyl groups at positions 6 and 8, and a para-methylphenyl group at position 2. The carbonyl chloride functional group at position 4 enhances its reactivity, making it a versatile building block for further chemical modifications.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

- Formation of the quinoline core through cyclization reactions.

- Introduction of the carbonyl chloride group via acylation methods.

- Substitution reactions to introduce the para-methylphenyl group.

Biological Activities

The biological activities of this compound include:

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antibacterial and antifungal properties. The compound has been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria and varying efficacy against Gram-negative strains .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses antiproliferative effects against several cancer cell lines. For instance, derivatives of quinoline have been reported to induce apoptosis in cancer cells by activating the p53 pathway and inhibiting key signaling pathways involved in cell proliferation . Notably, some analogs exhibited IC50 values lower than standard chemotherapeutic agents like Doxorubicin.

The mechanism through which this compound exerts its biological effects is primarily through:

- Covalent Bond Formation : The carbonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent adducts that may alter protein function .

- Interference with Cellular Pathways : The quinoline structure allows for interactions with various cellular targets, including enzymes involved in metabolic pathways critical for cancer cell survival .

Case Studies

- Antiviral Activity : A study explored the antiviral properties of quinoline derivatives against enterovirus D68 (EV-D68). Compounds similar to this compound were shown to inhibit viral replication in human glioblastoma cells .

- Antioxidant Properties : Quinoline derivatives have also been evaluated for their antioxidant capabilities, contributing to their potential use in preventing oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for synthesizing 6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Classical protocols like the Friedländer synthesis or Gould–Jacob method can be adapted for the quinoline core. For the carbonyl chloride group, reaction of the corresponding carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions is typical . Optimization includes:

- Catalyst selection (e.g., transition metals like Pd for cross-coupling reactions).

- Solvent choice (e.g., DMF for polar aprotic conditions).

- Temperature control (e.g., reflux for cyclization steps).

- Purity of intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. What purification techniques are effective for isolating this compound from complex mixtures?

- Methodological Answer :

- Column chromatography using silica gel with gradient elution (e.g., 10–50% ethyl acetate in hexane) to separate polar by-products.

- Recrystallization from ethanol/water mixtures (1:3 ratio) to remove non-polar impurities.

- HPLC with a C18 column for high-purity isolation, particularly if the compound is sensitive to decomposition .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer :

- Storage : Airtight containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis. Use desiccants (e.g., silica gel) to avoid moisture.

- Handling : Work in a fume hood with PPE (gloves, lab coat, goggles). Avoid contact with water or alcohols to prevent acyl chloride degradation.

- Deactivation : Quench residual compound with aqueous sodium bicarbonate before disposal .

Advanced Research Questions

Q. What strategies enable regioselective functionalization at the 6- and 8-positions of the quinoline core in derivatives of this compound?

- Methodological Answer :

- Directing groups : Introduce temporary substituents (e.g., nitro or amino groups) to steer electrophilic substitution.

- Protective/deprotective steps : Use tert-butoxycarbonyl (Boc) groups to block reactive sites during synthesis.

- Transition metal catalysis : Pd-catalyzed C–H activation for selective coupling at methyl-substituted positions .

- Microwave-assisted synthesis : Enhance reaction specificity and reduce side products .

Q. How can computational modeling predict reactivity in nucleophilic acyl substitution reactions involving this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density maps to identify electrophilic centers (e.g., carbonyl carbon).

- Transition state modeling : Simulate intermediates to assess energy barriers for substitution pathways.

- Solvent effects : Use COSMO-RS models to predict solvation impacts on reaction kinetics .

Q. What methodologies resolve discrepancies in spectroscopic data (e.g., NMR, HRMS) during characterization of novel derivatives?

- Methodological Answer :

- 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and distinguish overlapping signals.

- High-resolution mass spectrometry (HRMS) : Validate molecular formulas with <2 ppm error.

- Cross-validation : Compare IR spectra (e.g., C=O stretch at ~1750 cm⁻¹) and elemental analysis (±0.4% C/H/N tolerance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.